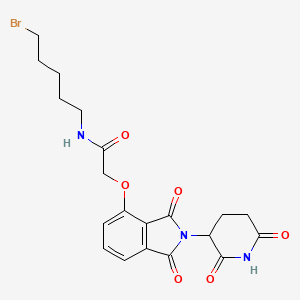
Thalidomide-O-acetamido-C5-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-acetamido-C5-Br is a compound that features a thalidomide moiety, an aliphatic spacer, and a primary amine. Thalidomide is known for its role as a ligand for E3 ligase, which ubiquitinylates proteins to commit them for proteolytic destruction . This compound is used as a PROTAC linker, which is a part of a class of molecules designed to target and degrade specific proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-C5-Br involves multiple steps, starting with the preparation of thalidomide. Thalidomide can be synthesized through the condensation of phthalic anhydride with glutamic acid . The subsequent steps involve the introduction of the acetamido group and the bromination of the aliphatic spacer. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-acetamido-C5-Br undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom in the aliphatic spacer can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aliphatic spacer.
Scientific Research Applications
Thalidomide-O-acetamido-C5-Br has a wide range of scientific research applications:
Chemistry: It is used as a PROTAC linker to study protein degradation pathways and develop new therapeutic agents.
Biology: The compound is used to investigate the role of specific proteins in cellular processes by selectively degrading them.
Industry: The compound is used in the development of new drugs and therapeutic agents, leveraging its ability to target and degrade specific proteins.
Mechanism of Action
Thalidomide-O-acetamido-C5-Br exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding induces the recruitment of non-native substrates to the complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play a role in regulating immune responses and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative with similar applications in treating multiple myeloma and other cancers.
Uniqueness
Thalidomide-O-acetamido-C5-Br is unique due to its specific structure, which includes an acetamido group and a brominated aliphatic spacer. This structure allows it to function as a PROTAC linker, enabling the selective degradation of target proteins. Its ability to bind to cereblon and induce protein degradation sets it apart from other thalidomide derivatives .
Properties
Molecular Formula |
C20H22BrN3O6 |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
N-(5-bromopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C20H22BrN3O6/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27/h4-6,13H,1-3,7-11H2,(H,22,26)(H,23,25,27) |
InChI Key |
BAYLVLXIABNEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















